An In-depth Technical Guide to Ethyl 2,4,6-trihydroxybenzoate (CAS: 90536-74-6): A Dual Liver X Receptor Agonist
An In-depth Technical Guide to Ethyl 2,4,6-trihydroxybenzoate (CAS: 90536-74-6): A Dual Liver X Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,4,6-trihydroxybenzoate (ETB), a phenolic compound isolated from Celtis biondii and Pueraria lobata, has emerged as a significant modulator of lipid metabolism through its action as a dual agonist for Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ). This technical guide provides a comprehensive overview of ETB, including its chemical properties, biological activity, and the experimental methodologies used to characterize its function. The information presented is intended to support further research and drug development efforts targeting metabolic diseases.
Chemical and Physical Properties
Ethyl 2,4,6-trihydroxybenzoate is a derivative of benzoic acid. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 90536-74-6 |
| Molecular Formula | C₉H₁₀O₅ |
| Molecular Weight | 198.17 g/mol |
| Synonyms | Benzoic acid, 2,4,6-trihydroxy-, ethyl ester |
| Appearance | Solid |
| Natural Sources | Celtis biondii, Pueraria lobata[1] |
Biological Activity: A Dual LXR Agonist
Ethyl 2,4,6-trihydroxybenzoate has been identified as a direct agonist of both LXRα and LXRβ, nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.
Quantitative Agonist Activity
The potency of ETB in activating LXRα and LXRβ has been quantified using cell-based reporter assays.
| Receptor | EC₅₀ (µM) |
| LXRα | 80.76 |
| LXRβ | 37.8 |
Data sourced from a study by Hoang et al.
Mechanism of Action
As an LXR agonist, ETB binds to the ligand-binding domain of LXRα and LXRβ. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes. Key downstream target genes regulated by ETB-mediated LXR activation include ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). These transporters are crucial for mediating cholesterol efflux from cells, a key process in reverse cholesterol transport.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activity of Ethyl 2,4,6-trihydroxybenzoate.
Synthesis of Ethyl 2,4,6-trihydroxybenzoate
A plausible synthesis method for Ethyl 2,4,6-trihydroxybenzoate is the Fischer esterification of 2,4,6-trihydroxybenzoic acid with ethanol.
Materials:
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2,4,6-trihydroxybenzoic acid
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Absolute ethanol
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Concentrated sulfuric acid (catalyst)
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Separatory funnel
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Sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Rotary evaporator
Procedure:
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In a dry round-bottom flask, dissolve 2,4,6-trihydroxybenzoic acid in an excess of absolute ethanol.
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Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
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Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess ethanol using a rotary evaporator.
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Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
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Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2,4,6-trihydroxybenzoate.
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The crude product can be further purified by column chromatography on silica gel.
LXRα and LXRβ Transactivation Assay (Luciferase Reporter Gene Assay)
This assay quantifies the ability of ETB to activate LXRα and LXRβ, leading to the expression of a reporter gene (luciferase).
Materials:
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HEK293T cells (or other suitable host cell line)
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Expression vectors for full-length LXRα and LXRβ
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A luciferase reporter plasmid containing LXR response elements (LXREs) in its promoter
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A control plasmid for transfection normalization (e.g., β-galactosidase)
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Cell culture medium and reagents
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Transfection reagent
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Ethyl 2,4,6-trihydroxybenzoate
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Luciferase assay reagent
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Luminometer
Procedure:
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Seed HEK293T cells in 96-well plates at an appropriate density.
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Co-transfect the cells with the LXR expression vector (either LXRα or LXRβ), the LXRE-luciferase reporter plasmid, and the β-galactosidase control plasmid using a suitable transfection reagent.
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After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of Ethyl 2,4,6-trihydroxybenzoate or a vehicle control (e.g., DMSO).
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Incubate the cells for another 24 hours.
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Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
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Measure β-galactosidase activity for normalization of transfection efficiency.
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Calculate the fold activation by dividing the normalized luciferase activity of the ETB-treated cells by that of the vehicle-treated cells.
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Plot the fold activation against the ETB concentration and determine the EC₅₀ value using a suitable curve-fitting software.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to confirm the direct binding of ETB to the LXR ligand-binding domain (LBD).
Materials:
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Purified, recombinant GST-tagged LXRα-LBD and LXRβ-LBD
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Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
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Fluorescein-labeled coactivator peptide (e.g., from the SRC/p160 family) (acceptor fluorophore)
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Ethyl 2,4,6-trihydroxybenzoate
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Assay buffer
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384-well low-volume black plates
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TR-FRET-compatible plate reader
Procedure:
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Prepare a master mix of the GST-LXR-LBD and the Tb-labeled anti-GST antibody in the assay buffer and incubate for 1 hour at room temperature.
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Add varying concentrations of Ethyl 2,4,6-trihydroxybenzoate or a vehicle control to the wells of the 384-well plate.
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Add the LXR-LBD/antibody mixture to the wells.
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Add the fluorescein-labeled coactivator peptide to all wells.
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Incubate the plate at room temperature for 1-4 hours, protected from light.
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Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (for Terbium) and ~520 nm (for Fluorescein).
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Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm). An increase in this ratio indicates ligand-induced recruitment of the coactivator peptide to the LXR-LBD.
Surface Plasmon Resonance (SPR) Analysis
SPR analysis provides real-time, label-free detection of the binding between ETB and LXR.
Materials:
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SPR instrument (e.g., Biacore)
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Sensor chip (e.g., CM5)
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Purified, recombinant LXRα-LBD and LXRβ-LBD
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Amine coupling kit (EDC, NHS, ethanolamine)
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Running buffer (e.g., HBS-EP)
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Ethyl 2,4,6-trihydroxybenzoate solutions at various concentrations
Procedure:
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Immobilize the LXRα-LBD or LXRβ-LBD onto the sensor chip surface via amine coupling. A reference flow cell should be prepared by performing the activation and blocking steps without protein immobilization.
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Equilibrate the sensor chip with running buffer.
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Inject a series of concentrations of Ethyl 2,4,6-trihydroxybenzoate over the immobilized LXR-LBD and reference flow cells.
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Monitor the change in the SPR signal (measured in response units, RU) in real-time to observe the association and dissociation phases of the binding event.
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After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
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Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
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Analyze the sensorgrams using appropriate binding models (e.g., steady-state affinity or kinetic analysis) to determine the binding affinity (K_D) and kinetic rate constants (k_a and k_d).
Visualizations
Signaling Pathway
